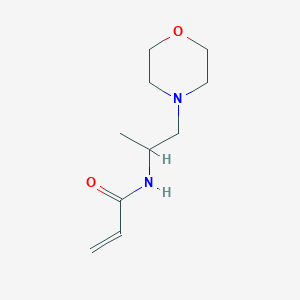![molecular formula C13H13BrN2OS B7557679 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a member of the class of compounds known as acetamides and has been found to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and has been found to inhibit the activity of various signaling pathways involved in tumor growth.
Biochemical and Physiological Effects:
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been found to possess antitumor properties and has been used in the treatment of various types of cancer. Additionally, it has been found to possess potent antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide in lab experiments are its high yield and purity, its wide range of biochemical and physiological effects, and its potent anti-inflammatory, antitumor, and antioxidant properties. However, the limitations of using this compound in lab experiments are its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle this compound safely.
Orientations Futures
There are several future directions for the scientific research of 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide. One direction is to explore the potential of this compound in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis method for 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide involves a series of steps. Firstly, 5-bromo-2-thiophenemethanol is reacted with 4-aminobenzylamine to form 4-(5-bromo-2-thiophenemethylamino)benzylamine. This intermediate is then reacted with acetic anhydride to form 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide. The yield of this synthesis method is high, and the purity of the final product can be easily achieved using standard purification techniques.
Applications De Recherche Scientifique
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide has a wide range of scientific research applications. It has been found to possess potent anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis. It has also been found to possess antitumor properties and has been used in the treatment of various types of cancer. Additionally, it has been found to possess potent antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[4-[(5-bromothiophen-2-yl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-12-6-5-11(18-12)8-16-10-3-1-9(2-4-10)7-13(15)17/h1-6,16H,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXLQSLXNKVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)


![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
